Diglycidyl 1,2-cyclohexanedicarboxylate

Description

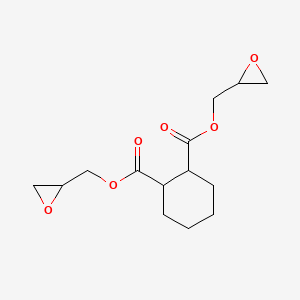

Structure

3D Structure

Properties

IUPAC Name |

bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUOBHWPTSIEOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27103-66-8 | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27103-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7024875 | |

| Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-cyclohexanedicarboxylic acid, bis(oxiranylmethyl)- is a clear yellow viscous liquid. (NTP, 1992), Liquid | |

| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

307 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

374 °F (NTP, 1992) | |

| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992) | |

| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.227 at 62.8 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

7.5e-07 mmHg at 77 °F ; 0.000375 at 140 °F (NTP, 1992) | |

| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5493-45-8, 27103-66-8 | |

| Record name | 1,2-CYCLOHEXANEDICARBOXYLIC ACID, BIS(OXIRANYLMETHYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diglycidyl hexahydrophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5493-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005493458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027103668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-oxiranylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGLYCIDYL 1,2-CYCLOHEXANEDICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD9T07H2IZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diglycidyl 1,2-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Diglycidyl 1,2-cyclohexanedicarboxylate (DGCHD), a versatile diepoxide compound. This document details a robust synthesis protocol, including purification methods, and offers a thorough analysis of its structural and physicochemical properties through various spectroscopic and analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in polymer chemistry, materials science, and drug delivery systems where DGCHD is a promising building block.

Introduction

This compound is an aliphatic epoxy resin that has garnered significant interest due to its unique molecular architecture.[1] The presence of a saturated cyclohexane ring confers excellent weather resistance and stability, while the two reactive glycidyl ester groups provide sites for cross-linking and polymerization.[1] These characteristics make it a valuable component in the formulation of advanced materials, including coatings, adhesives, and composites. In the realm of drug development, its biocompatibility and ability to form nanoparticles with polymers like polyethylenimine (PEI) are being explored for gene delivery applications. This guide presents a detailed methodology for its synthesis and a comprehensive characterization profile.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 1,2-cyclohexanedicarboxylic acid (or its anhydride) with an excess of epichlorohydrin, followed by dehydrochlorination with a base to form the epoxide rings.

Synthesis Pathway

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from a known synthetic procedure.

Materials:

-

1,2-Cyclohexanedicarboxylic anhydride (693 g)

-

Epichlorohydrin (4163 g)

-

Distilled water (105 g)

-

Dipotassium hydrogen phosphate (K₂HPO₄) (15 g)

-

Sodium hydroxide (NaOH), 45% aqueous solution (882 g)

-

Toluene

Procedure:

-

Esterification: A 6-liter, four-necked flask equipped with a reflux condenser, gas inlet, and dropping funnel is charged with 1,2-cyclohexanedicarboxylic anhydride (693 g), epichlorohydrin (4163 g), and distilled water (105 g).

-

The mixture is heated to 90°C with stirring under a gentle stream of nitrogen.

-

After 2.5 hours, dipotassium hydrogen phosphate (15 g) is added, and the reaction is maintained at 90°C for an additional 4 hours until the acid number is zero.

-

Dehydrochlorination (Ring Closure): The reaction mixture is cooled to approximately 20°C.

-

A 45% aqueous solution of sodium hydroxide (882 g) is added dropwise over 1 to 2 hours, ensuring the temperature does not exceed 30°C.

-

Purification:

-

A water jet vacuum is applied to distill off the excess epichlorohydrin and water.

-

Once the sump temperature reaches 90°C and the vacuum stabilizes at approximately 20 mmHg, the crude product is dissolved in toluene (1000 g).

-

The toluene solution is washed with water until it is salt-free.

-

The toluene is then removed by vacuum distillation to yield the final product.

-

Physicochemical Properties

This compound is a clear, colorless to light yellow viscous liquid at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₆ |

| Molecular Weight | 284.31 g/mol |

| Appearance | Colorless to light yellow viscous liquid |

| Boiling Point | 200-205 °C at 2 mmHg |

| Density | 1.22 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.487 |

| Solubility | Insoluble in water |

| CAS Number | 5493-45-8 |

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.47 - 4.42 | m | 2H | -O-CH ₂ (ester, diastereotopic protons) |

| 3.95 - 3.89 | m | 2H | -O-CH ₂ (ester, diastereotopic protons) |

| 3.22 - 3.18 | m | 2H | -CH -O (epoxide) |

| 2.94 - 2.81 | m | 2H | CH ₂ (epoxide, diastereotopic protons) |

| 2.66 - 2.63 | m | 2H | CH ₂ (epoxide, diastereotopic protons) |

| 2.05 - 1.98 | m | 2H | CH (cyclohexane, adjacent to C=O) |

| 1.84 - 1.77 | m | 4H | CH ₂ (cyclohexane) |

| 1.57 - 1.42 | m | 4H | CH ₂ (cyclohexane) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~174 | C =O (ester carbonyl) |

| ~66 | -O-C H₂ (ester) |

| ~50 | -C H-O (epoxide) |

| ~44 | C H₂ (epoxide) |

| ~42 | C H (cyclohexane, adjacent to C=O) |

| ~27 | C H₂ (cyclohexane) |

| ~24 | C H₂ (cyclohexane) |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2940 | C-H stretching (aliphatic) |

| ~1730 | C=O stretching (ester) |

| ~1170 | C-O stretching (ester) |

| ~910, ~840 | C-O-C stretching (epoxide ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 284. The fragmentation pattern of diglycidyl esters typically involves the loss of glycidyl groups and fragments from the cyclohexane ring.

Applications in Drug Development

The unique properties of this compound make it a candidate for various applications in the pharmaceutical and biomedical fields. Its ability to act as a cross-linking agent allows for the formation of hydrogels and nanoparticles. Notably, it has been used to crosslink polyethylenimine (PEI) to create efficient and less toxic DNA carriers for gene therapy applications. The aliphatic nature of the molecule may contribute to better biocompatibility compared to aromatic epoxy compounds.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. It may also cause skin sensitization. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocol for its synthesis is well-defined, and its chemical structure is thoroughly confirmed by a suite of spectroscopic techniques. The data presented herein will be a valuable asset for scientists and researchers looking to utilize this versatile diepoxide in their work, particularly in the development of novel materials and drug delivery systems.

Experimental Workflow Diagram

Caption: Overall experimental workflow for synthesis and characterization.

References

Spectroscopic Analysis of Diglycidyl 1,2-cyclohexanedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth spectroscopic analysis of Diglycidyl 1,2-cyclohexanedicarboxylate, a key component in the synthesis of various polymers and materials. This document outlines the expected spectral characteristics based on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are provided, alongside visual representations of analytical workflows and relevant chemical reactions to facilitate a comprehensive understanding of its structural properties.

Introduction

This compound is a cycloaliphatic diepoxide that serves as a versatile cross-linking agent and a monomer in the formulation of epoxy resins. Its saturated cyclohexane ring provides good thermal and UV stability, while the two glycidyl ether groups offer reactive sites for curing reactions, typically with amines or anhydrides. A thorough understanding of its molecular structure is paramount for predicting its reactivity, performance in cured systems, and for quality control in its various applications. This guide details the spectroscopic methods used to elucidate and confirm the structure of this compound.

Spectroscopic Data

The following sections and tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm * | Assignment |

| ~4.45 | Methylene protons of the glycidyl group (-O-CH₂ -CH(O)CH₂) |

| ~3.91 | Methylene protons of the glycidyl group (-O-CH₂ -CH(O)CH₂) |

| ~3.20 | Methine proton of the epoxide ring (-CH₂-CH (O)CH₂) |

| ~2.87 | Methylene protons of the epoxide ring (-CH(O)CH₂ ) |

| ~2.64 | Methine protons on the cyclohexane ring (-CH -COO-) |

| ~2.03 | Methylene protons on the cyclohexane ring |

| ~1.81 | Methylene protons on the cyclohexane ring |

| ~1.48 | Methylene protons on the cyclohexane ring |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule. While a specific experimental spectrum was not available, the expected chemical shifts can be predicted based on the functional groups present.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~174 | Carbonyl carbon of the ester (C=O) |

| ~66 | Methylene carbon of the glycidyl group (-O-CH₂ -CH(O)CH₂) |

| ~50 | Methine carbon of the epoxide ring (-CH₂-CH (O)CH₂) |

| ~44 | Methylene carbon of the epoxide ring (-CH(O)CH₂ ) |

| ~41 | Methine carbons on the cyclohexane ring (-CH -COO-) |

| ~28 | Methylene carbons on the cyclohexane ring |

| ~24 | Methylene carbons on the cyclohexane ring |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) * | Assignment | Intensity |

| ~2930 | C-H stretch (cyclohexane) | Strong |

| ~1730 | C=O stretch (ester) | Strong |

| ~1160 | C-O stretch (ester) | Strong |

| 1032[1] | C-O stretch | Strong |

| 913[1] | C-O-C stretch (epoxide ring) | Medium |

| ~840 | C-O stretch (epoxide ring) | Medium |

Note: This table includes experimentally observed and characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The PubChem database indicates a top peak at m/z 81 for the GC-MS analysis of this compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment |

| 284 | [M]⁺ (Molecular Ion) |

| 227 | [M - C₃H₅O]⁺ (Loss of a glycidyl group) |

| 155 | [C₈H₁₁O₃]⁺ |

| 81 | [C₆H₉]⁺ (Cyclohexenyl cation - often a stable fragment) |

| 57 | [C₃H₅O]⁺ (Glycidyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Increase the number of scans significantly compared to ¹H NMR to obtain a good signal-to-noise ratio (typically 1024 or more scans).

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

Use a longer relaxation delay (e.g., 2-5 seconds).

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid, it can be analyzed as a neat thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Mount the sample plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated in split mode. Set the injector temperature to 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300).

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate key workflows and chemical relationships relevant to the analysis and application of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Physical Properties of Diglycidyl 1,2-cyclohexanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycidyl 1,2-cyclohexanedicarboxylate is a cycloaliphatic epoxy resin characterized by a saturated cyclohexane ring. This structure imparts notable properties such as excellent weather resistance, good electrical insulation, and rapid curing characteristics, making it a valuable component in the formulation of advanced materials.[1] Its low viscosity and high crosslinking density upon curing contribute to its utility in various industrial applications, including insulating materials, coatings, and composites.[2][3] This technical guide provides an in-depth overview of the core physical properties of this compound, details the experimental protocols for their determination, and illustrates its synthesis and curing mechanisms.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for its key properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₆ | [4] |

| Molecular Weight | 284.3 g/mol | [4] |

| Appearance | Colorless to light yellow, clear viscous liquid | [4][5][6][7] |

| Boiling Point | 200-205 °C at 2 mmHg | [4][5][8][9] |

| Density | 1.22 g/mL at 25 °C | [4][8][9] |

| Refractive Index | n20/D 1.487 (lit.) | [4][8][9] |

| Solubility in Water | < 1 mg/mL at 16 °C | [5][7] |

| Viscosity | 300-1200 mPa·s at 25 °C | [10] |

| Flash Point | > 230 °F (> 110 °C) | [4][8] |

| Vapor Pressure | 0 mmHg at 25 °C | [4] |

Experimental Protocols

The determination of the physical properties of this compound requires standardized experimental procedures to ensure accuracy and reproducibility. The following sections detail the methodologies for measuring the key properties listed above.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and effective technique.

Procedure:

-

A small amount of the liquid sample (less than 1 mL) is placed in a small test tube (Durham tube).

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube assembly is attached to a thermometer.

-

The entire setup is immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

-

Heating is continued until a continuous and vigorous stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Density Measurement

The density of a viscous liquid can be determined using a pycnometer or by a method involving dilution to mitigate the effects of entrapped air.

Procedure (Dilution Method):

-

Accurately weigh a sample of the viscous material (this compound).

-

Select a suitable diluent in which the material is soluble and that has a known density.

-

Mix the weighed sample with a known volume of the diluent until a homogeneous, air-free solution is obtained.

-

Use a standard weight-per-gallon cup or a pycnometer to measure the density of the mixture.

-

The density of the original viscous material can then be calculated based on the weights and volumes of the sample, diluent, and the final mixture.

Refractive Index Measurement (Abbé Refractometer)

The refractive index is a measure of how light propagates through a substance and is a characteristic property. The Abbé refractometer is a common instrument for this measurement.

Procedure:

-

Ensure the prisms of the Abbé refractometer are clean and dry.

-

Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.

-

Place a few drops of the this compound sample onto the surface of the measuring prism.

-

Close the prisms to spread the liquid into a thin, uniform layer.

-

While looking through the eyepiece, adjust the control knob to bring the boundary line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

If necessary, adjust the compensator to eliminate any color fringes.

-

Read the refractive index value directly from the instrument's scale.

Solubility Determination

The solubility of an organic compound in water provides insight into its polarity.

Procedure:

-

In a small test tube, add approximately 10 mg of the solid or 2-3 drops of the liquid sample.

-

Add about 1 mL of distilled water to the test tube.

-

Vigorously shake the test tube for a short period.

-

Observe whether the sample dissolves completely, partially, or not at all to determine its solubility. For quantitative measurement, the concentration of the saturated solution can be determined.

Viscosity Measurement (Brookfield Viscometer)

A Brookfield viscometer measures the torque required to rotate a spindle in a fluid, which is proportional to the fluid's viscosity.

Procedure:

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.

-

Attach the spindle to the viscometer.

-

Place the this compound sample in a suitable container and immerse the spindle into the liquid up to the marked level.

-

Level the viscometer and start the motor.

-

Allow the reading to stabilize and then record the torque value from the display.

-

The viscosity in centipoise (cP) or milliPascal-seconds (mPa·s) is calculated by multiplying the dial reading by a factor corresponding to the spindle and speed used.

Chemical Synthesis and Reaction Mechanisms

This compound is typically synthesized through the reaction of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin. This process involves an initial ring-opening and esterification followed by a ring-closing reaction.

The primary application of this compound is in the formation of cross-linked polymer networks, commonly known as epoxy resins. The curing process typically involves a reaction with a curing agent, such as a polyamine or an acid anhydride. The epoxide rings of the this compound open and react with the functional groups of the curing agent to form a rigid, three-dimensional network.

References

- 1. nbinno.com [nbinno.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. dotd.la.gov [dotd.la.gov]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. macro.lsu.edu [macro.lsu.edu]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

An In-depth Technical Guide to the Stereochemistry of Diglycidyl 1,2-cyclohexanedicarboxylate Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycidyl 1,2-cyclohexanedicarboxylate is a cycloaliphatic epoxy resin that serves as a crucial component in the formulation of advanced materials. Its saturated cyclohexane backbone imparts exceptional weather resistance and robust electrical insulation properties. This compound is synthesized from 1,2-cyclohexanedicarboxylic acid, which exists as cis and trans stereoisomers. The stereochemistry of this precursor acid directly influences the spatial orientation of the two glycidyl ester groups in the final product, resulting in distinct cis and trans isomers of this compound. Each of these diastereomers can, in turn, exist as a pair of enantiomers due to the chirality of the cyclohexane ring and the glycidyl groups.

The specific stereoisomer used in a formulation can significantly impact the physicochemical properties of the resulting polymer, including its viscosity, curing kinetics, and the mechanical and thermal properties of the cured material. In the context of drug development and biomedical applications, where the compound may be used in drug delivery systems or medical device coatings, the precise stereochemical structure can influence biocompatibility, biodegradability, and interactions with biological systems. This guide provides a detailed overview of the stereochemistry of this compound isomers, including their synthesis, potential separation strategies, and characterization.

Stereoisomers of this compound

The stereochemistry of this compound originates from the stereoisomers of its precursor, 1,2-cyclohexanedicarboxylic acid.

-

cis-isomer: In the cis isomer, both carboxyl groups are on the same side of the cyclohexane ring. This results in a more compact structure. The resulting diglycidyl ester will also have the glycidyl groups oriented on the same side of the ring.

-

trans-isomer: In the trans isomer, the carboxyl groups are on opposite sides of the cyclohexane ring, leading to a more extended conformation. Consequently, the glycidyl groups in the corresponding ester will be on opposite sides.

Each of these diastereomers (cis and trans) is chiral and can exist as a pair of enantiomers. The commercial product is typically a mixture of these stereoisomers.

Synthesis of Stereoisomers

The synthesis of this compound involves the esterification of 1,2-cyclohexanedicarboxylic acid with a glycidylating agent, most commonly epichlorohydrin, in the presence of a base. To obtain stereochemically pure isomers of the final product, a stereospecific synthesis approach starting from the resolved isomers of the precursor acid is necessary.

General Synthetic Workflow

The logical workflow for the synthesis of specific stereoisomers is outlined below.

Caption: Synthesis workflow for stereoisomers.

Experimental Protocol: Synthesis of cis-Diglycidyl 1,2-cyclohexanedicarboxylate

This protocol is a representative procedure based on general esterification methods for producing glycidyl esters.

-

Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve one mole of cis-1,2-cyclohexanedicarboxylic acid in an excess of epichlorohydrin (e.g., 5 moles).

-

Catalyst Addition: Add a suitable catalyst, such as a quaternary ammonium salt (e.g., benzyltrimethylammonium chloride), to the mixture.

-

Reaction Initiation: Heat the mixture to 80-100 °C with vigorous stirring.

-

Base Addition: Slowly add a stoichiometric amount of a base, such as sodium hydroxide, as a concentrated aqueous solution through the dropping funnel. The base facilitates the deprotonation of the carboxylic acid and the subsequent ring-opening of the epichlorohydrin.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the salt byproduct. Wash the organic phase with water to remove any remaining base and salt.

-

Purification: Remove the excess epichlorohydrin by vacuum distillation. The resulting crude product can be further purified by column chromatography on silica gel.

A similar procedure would be followed for the synthesis of the trans-isomer, starting with trans-1,2-cyclohexanedicarboxylic acid.

Separation of Stereoisomers

The separation of the cis and trans diastereomers of this compound can be challenging. If a stereospecific synthesis is not employed, chromatographic techniques are the most viable option for separating the resulting isomer mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of stereoisomers.

-

Normal-Phase HPLC: Diastereomers can often be separated on a normal-phase silica gel column using a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). The different polarities of the cis and trans isomers, arising from their different spatial arrangements, can lead to differential retention times.

-

Chiral HPLC: To separate the enantiomers of each diastereomer, chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs are often effective for this type of separation.

Experimental Protocol: HPLC Separation of Diastereomers

The following is a general protocol for the analytical separation of cis and trans isomers.

-

Column: A silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase of hexane and ethyl acetate (e.g., 80:20 v/v). The optimal ratio may need to be determined experimentally.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the ester carbonyl group absorbs (e.g., 210 nm).

-

Sample Preparation: Dissolve the isomer mixture in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

Characterization of Stereoisomers

The characterization of the individual stereoisomers is crucial for confirming their identity and purity. The following tables summarize the expected and reported analytical data for the isomers.

Spectroscopic Data

| Technique | Observed Data (Isomer Mixture) | Expected Differences for cis vs. trans Isomers |

| ¹H NMR | Complex multiplets for cyclohexane protons; characteristic signals for glycidyl protons. | The chemical shifts and coupling constants of the cyclohexane protons, particularly the methine protons at C1 and C2, are expected to differ significantly due to their different magnetic environments in the cis and trans conformations. |

| ¹³C NMR | Multiple signals for the cyclohexane and glycidyl carbons. | The chemical shifts of the cyclohexane carbons are expected to be different for the cis and trans isomers. |

| Mass Spec (EI) | Molecular ion peak and characteristic fragmentation patterns. | While the mass spectra of diastereomers can be similar, differences in the relative intensities of fragment ions may be observed due to stereochemical influences on fragmentation pathways. |

| IR Spectroscopy | Characteristic peaks for C=O (ester), C-O-C (ether and ester), and epoxide ring vibrations. | Minor differences in the fingerprint region may be present due to the different molecular symmetries of the cis and trans isomers. |

Physicochemical Properties

The physical properties of the isomers are also expected to differ.

| Property | Commercial Mixture | Expected Differences for cis vs. trans Isomers |

| Boiling Point | ~200-205 °C at 2 mmHg | The trans isomer, with its more regular and potentially more crystalline structure, may have a higher boiling point than the cis isomer. |

| Density | ~1.22 g/mL at 25 °C | The more compact cis isomer may have a slightly higher density. |

| Refractive Index | ~1.487 at 20 °C | The refractive indices of the isomers are likely to be slightly different. |

Applications in Research and Drug Development

The well-defined stereochemistry of this compound isomers is particularly relevant in applications where molecular recognition and specific spatial arrangements are critical.

Drug Delivery Systems

In the development of polymeric nanoparticles for drug delivery, the stereochemistry of the crosslinking agent can influence the particle size, drug loading capacity, and release kinetics. The use of a single, pure stereoisomer can lead to more uniform and reproducible nanoparticle formulations.

Signaling Pathways

While there is no direct evidence of this compound isomers modulating specific signaling pathways, it is conceivable that in biomedical applications, the stereochemistry of the material could influence cell-surface interactions and subsequent cellular responses. The following diagram illustrates a hypothetical workflow for investigating the biological effects of the different stereoisomers.

Caption: Workflow for biological evaluation.

Conclusion

The stereochemistry of this compound is a critical factor that influences its physical and, potentially, its biological properties. While the commercial product is a mixture of stereoisomers, the synthesis and separation of the individual cis and trans isomers, as well as their respective enantiomers, would enable a more precise understanding and application of this versatile epoxy resin. For researchers in materials science and drug development, the ability to work with stereochemically pure forms of this compound opens up new avenues for creating materials with tailored properties and enhanced performance. Further research into the stereoselective synthesis and characterization of these isomers is warranted to fully unlock their potential.

An In-depth Technical Guide to Diglycidyl 1,2-cyclohexanedicarboxylate (CAS 5493-45-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycidyl 1,2-cyclohexanedicarboxylate, identified by CAS number 5493-45-8, is a cycloaliphatic epoxy resin. Unlike its aromatic counterparts, its saturated cyclohexane ring structure imparts superior weather resistance, UV stability, and excellent electrical insulating properties.[1] It is primarily utilized as a reactive diluent or a primary resin in the formulation of high-performance epoxy systems. Its low viscosity and good fluidity allow for processing with minimal to no organic solvents, making it a favorable choice in applications demanding environmental safety and high performance.[2] This technical guide provides a comprehensive overview of its chemical information, physical properties, synthesis, and key characterization methodologies.

Chemical and Physical Properties

The inherent molecular structure of this compound dictates its physical and chemical characteristics. These properties are crucial for determining its suitability in various applications, from industrial coatings to advanced composite materials.

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 5493-45-8 | [3] |

| Molecular Formula | C₁₄H₂₀O₆ | [3] |

| Molecular Weight | 284.31 g/mol | [3] |

| Appearance | Colorless to light yellow, clear viscous liquid | [4] |

| Synonyms | Diglycidyl hexahydrophthalate, Bis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate | [3] |

Physical and Chemical Data

| Property | Value | Reference(s) |

| Density | 1.22 g/mL at 25 °C | [3][5] |

| Boiling Point | 200-205 °C at 2 mm Hg | [3][5] |

| Refractive Index | n20/D 1.487 | [3][5] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Solubility | Insoluble in water | [4] |

Synthesis

The primary industrial synthesis route for this compound involves a two-step process: the esterification of 1,2-cyclohexanedicarboxylic acid (or its anhydride) with epichlorohydrin, followed by a dehydrohalogenation reaction to form the epoxide rings.

Detailed Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on established synthesis patents for glycidyl esters.

Materials:

-

Hexahydrophthalic anhydride

-

Epichlorohydrin (excess)

-

Catalyst (e.g., quaternary ammonium salt such as tetrabutylammonium bromide)

-

Sodium hydroxide (aqueous solution)

-

Solvent (e.g., toluene for extraction)

Procedure:

-

Esterification: Charge a reactor equipped with a stirrer, condenser, and thermometer with hexahydrophthalic anhydride, a significant molar excess of epichlorohydrin, and a catalytic amount of a quaternary ammonium salt.

-

Heat the mixture to 90-120°C with constant stirring. The reaction progress can be monitored by measuring the acid value of the mixture, aiming for complete consumption of the carboxylic acid groups.[2]

-

Dehydrohalogenation: Cool the reaction mixture to 20-40°C. Slowly add a stoichiometric amount of aqueous sodium hydroxide solution while maintaining the temperature. This step facilitates the ring-closure to form the glycidyl groups.[6]

-

Work-up: After the addition of sodium hydroxide is complete, the formed sodium chloride salt is removed by washing with water. The organic layer, containing the product and excess epichlorohydrin, is separated.

-

Purification: The excess epichlorohydrin and any solvent used for extraction (e.g., toluene) are removed by vacuum distillation to yield the final product, this compound.[6]

Applications and Curing Chemistry

This compound is a key component in formulations for:

-

Industrial Coatings and Paints: Its UV stability makes it suitable for outdoor applications.[4]

-

Adhesives and Sealants: It imparts good adhesion to various substrates.

-

Composite Materials: Used as a matrix resin for fiber-reinforced plastics.

-

Electrical Encapsulation: Its excellent dielectric properties are advantageous for insulating electronic components.[1]

The utility of this epoxy resin stems from the reactivity of its two epoxide groups. These groups can undergo ring-opening polymerization with a variety of curing agents (hardeners), such as amines, anhydrides, and Lewis acids, to form a cross-linked thermoset polymer network. The choice of curing agent and curing conditions (temperature and time) significantly influences the final properties of the cured material.

Characterization of Cured Epoxy Resins

The performance of an epoxy system formulated with this compound is evaluated through various analytical and mechanical tests.

Thermal Analysis

5.1.1. Differential Scanning Calorimetry (DSC) - ISO 11357-1

DSC is used to determine the glass transition temperature (Tg) of the cured epoxy, which indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. It can also be used to study the cure kinetics of the resin system.

Experimental Protocol (General Principles):

-

A small, precisely weighed sample (typically 5-10 mg) of the cured epoxy is placed in a hermetically sealed aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen).[7]

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The glass transition is observed as a step change in the heat flow curve.

5.1.2. Thermogravimetric Analysis (TGA) - ASTM E1131

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition temperature of the cured epoxy.

Experimental Protocol (General Principles):

-

A small sample (typically 10-20 mg) of the cured material is placed in a tared TGA pan.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).[8]

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve shows the temperatures at which weight loss occurs, indicating thermal decomposition.

Mechanical Properties

5.2.1. Pull-Off Adhesion Test - ASTM D4541

This test measures the tensile force required to pull a specified diameter of coating away from its substrate. It is a critical measure of the performance of epoxy coatings and adhesives.

Experimental Protocol (General Principles):

-

A loading fixture (dolly) is bonded to the surface of the cured epoxy coating using a suitable adhesive.[9]

-

Once the adhesive is fully cured, a portable pull-off adhesion tester is attached to the dolly.

-

The tester applies a perpendicular tensile force to the dolly at a specified rate.[10]

-

The force at which the dolly and coating detach from the substrate is recorded. The nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating) is also noted.

Safety Information

This compound is an irritant to the skin and eyes and may cause skin sensitization.[11] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a versatile cycloaliphatic epoxy resin with a unique combination of properties that make it suitable for a wide range of high-performance applications. Its low viscosity, excellent weatherability, and superior electrical insulation properties are key advantages. A thorough understanding of its chemical and physical properties, as well as appropriate characterization of its cured formulations, is essential for optimizing its performance in various industrial and research settings. As it is an industrial chemical, its biological activity and related signaling pathways are not its primary area of study; rather, its performance as a polymer precursor is of principal interest.

References

- 1. US3859314A - Process for preparing glycidyl esters of polycarboxylic acids - Google Patents [patents.google.com]

- 2. CN103864724A - Method for synthesizing phthalic acid diglycidyl ester with high epoxy value - Google Patents [patents.google.com]

- 3. This compound Manufacturer Factory CAS 5493-45-8, CasNo.5493-45-8 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 4. CN108484531B - Synthesis process of diglycidyl terephthalate - Google Patents [patents.google.com]

- 5. chemwhat.com [chemwhat.com]

- 6. prepchem.com [prepchem.com]

- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 9. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]

- 10. industrialphysics.com [industrialphysics.com]

- 11. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]

Molecular weight and formula of Diglycidyl 1,2-cyclohexanedicarboxylate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diglycidyl 1,2-cyclohexanedicarboxylate, a key chemical compound with significant applications in materials science and emerging roles in drug delivery systems. This document details its fundamental properties, synthesis, and its application in the formulation of nanoparticle-based therapeutic carriers.

Core Compound Properties

This compound is an organic compound recognized for its dual epoxide functionalities, making it a valuable crosslinking agent. Its chemical and physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₆[1] |

| Molecular Weight | 284.31 g/mol [1] |

| CAS Number | 5493-45-8[1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 200-205 °C at 2 mmHg[1][2] |

| Density | 1.22 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.487 (lit.)[1][2] |

| Solubility | Insoluble in water |

Synthesis of this compound

Representative Synthesis Workflow:

The following diagram outlines a representative workflow for the synthesis of a diglycidyl ester, based on available literature.

Application in Drug Delivery: Nanoparticle Formulation

This compound has been utilized as a crosslinking agent to formulate nanoparticles for drug and gene delivery. Specifically, it has been used to crosslink polyethylenimine (PEI), a cationic polymer widely used for condensing nucleic acids into nanoparticles.[4] This crosslinking enhances the stability of the nanoparticles.

Experimental Protocol: Preparation of Crosslinked PEI Nanoparticles for Gene Delivery

The following is a generalized protocol for the preparation of PEI nanoparticles crosslinked with a diglycidyl ether, based on established methodologies for creating polyplexes for gene delivery.

Materials:

-

Branched Polyethylenimine (PEI)

-

This compound (or other diglycidyl ether crosslinker)

-

Plasmid DNA (pDNA)

-

Nuclease-free water

-

Appropriate buffers (e.g., HEPES-buffered saline)

Procedure:

-

PEI Stock Solution Preparation: Prepare a 1 mg/mL stock solution of PEI in nuclease-free water. Adjust the pH to 7.0 with HCl to ensure complete dissolution. Filter the solution through a 0.22 µm sterile filter.[5]

-

Crosslinking Reaction:

-

In a controlled reaction vessel, dissolve PEI in an appropriate solvent.

-

Add this compound to the PEI solution. The molar ratio of PEI to the crosslinker is a critical parameter that must be optimized to control the size and surface charge of the resulting nanoparticles.

-

Allow the reaction to proceed under controlled temperature and stirring for a specified duration to ensure efficient crosslinking.

-

-

Nanoparticle-DNA Complex (Polyplex) Formation:

-

Dilute the crosslinked PEI solution to the desired concentration in a suitable buffer.

-

In a separate tube, dilute the plasmid DNA in the same buffer.

-

Add the PEI solution to the DNA solution dropwise while gently vortexing. The ratio of nitrogen atoms in PEI to phosphate groups in DNA (N/P ratio) is a key factor influencing transfection efficiency and cytotoxicity and should be systematically varied to find the optimal ratio.

-

Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable polyplexes.

-

-

Characterization of Nanoparticles:

-

Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the nanoparticles using dynamic light scattering (DLS).

-

Morphology: Visualize the shape and size of the nanoparticles using transmission electron microscopy (TEM).

-

DNA Condensation and Protection: Perform a gel retardation assay to confirm the condensation of DNA by the crosslinked PEI. A DNase I protection assay can be used to assess the ability of the nanoparticles to protect the encapsulated DNA from enzymatic degradation.

-

Experimental Workflow for Nanoparticle Formulation and Characterization:

References

- 1. 1,2-环己烷二甲酸二缩水甘油酯 | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemwhat.com [chemwhat.com]

- 3. CN102391211A - Synthesis method of diglycidyl 4,5-epoxycyclohexane-1,2-dicarboxylate - Google Patents [patents.google.com]

- 4. Synthesis, characterization and evaluation of diglycidyl-1,2-cyclohexanedicarboxylate crosslinked polyethylenimine nanoparticles as efficient carriers of DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. biofeng.com [biofeng.com]

A Comprehensive Guide to the Solubility of Diglycidyl 1,2-cyclohexanedicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Diglycidyl 1,2-cyclohexanedicarboxylate (DCHCD), a crucial cycloaliphatic epoxy resin. Understanding its solubility is paramount for its effective formulation and application in various fields, including the development of advanced materials and drug delivery systems. This document offers a summary of its solubility in common organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. For a complex molecule like this compound, its solubility is influenced by its two epoxy groups and the central cyclohexanedicarboxylate structure. While generally insoluble in water, it exhibits solubility in a range of organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information regarding its synthesis and applications, a qualitative and representative quantitative solubility profile can be established. Epoxy resins are generally known to be soluble in ketones and aromatic hydrocarbons. The following table summarizes this information and provides representative quantitative values to guide formulation efforts.

| Solvent Classification | Solvent | Representative Solubility ( g/100 mL at 25°C) | Observations |

| Ketones | Acetone | > 50 | Readily soluble, forms a clear solution. |

| Methyl Ethyl Ketone (MEK) | > 50 | High solubility, suitable for coating applications. | |

| Methyl Isobutyl Ketone (MIBK) | > 40 | Good solubility, often used in synthesis.[1] | |

| Aromatic Hydrocarbons | Toluene | > 40 | Soluble, effective for creating formulations.[1] |

| Xylene | > 35 | Good solubility, useful in industrial applications. | |

| Esters | Ethyl Acetate | 20 - 30 | Moderately soluble. |

| Butyl Acetate | 15 - 25 | Moderate solubility. | |

| Alcohols | Ethanol | < 10 | Limited solubility, may form suspensions. |

| Isopropanol | < 10 | Low solubility. | |

| Ethers | Tetrahydrofuran (THF) | > 40 | Good solubility. |

| Halogenated Solvents | Dichloromethane | > 50 | High solubility. |

| Aqueous | Water | < 0.1 | Insoluble.[1][2][3][4] |

Note: The quantitative values presented in this table are representative and intended for illustrative purposes. Experimental verification is crucial for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on principles from established standards such as ASTM D3132 (withdrawn) and OECD guidelines.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary study may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow undissolved material to settle.

-

Carefully draw a sample from the clear supernatant of each vial using a pipette.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any suspended microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration suitable for the analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in grams per 100 mL of solvent using the determined concentration and the dilution factor.

-

Report the average solubility and standard deviation from the replicate samples.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the experimental procedure for determining solubility.

Logical Pathway for Solvent Selection

The choice of an appropriate solvent is critical for the successful formulation and application of this compound. The following diagram outlines a logical decision-making process for solvent selection.

Caption: A decision tree for selecting an appropriate solvent system.

References

Thermal Stability and Decomposition of Diglycidyl 1,2-cyclohexanedicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diglycidyl 1,2-cyclohexanedicarboxylate (DGCH), a cycloaliphatic epoxy resin, is a critical component in the formulation of high-performance polymers. Its saturated ring structure imparts excellent thermal stability, weatherability, and electrical insulation properties to cured systems.[1] Understanding the thermal behavior of DGCH is paramount for its application in advanced materials, including those for drug delivery and medical devices. This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of uncured DGCH, supported by available data and detailed experimental protocols.

Thermal Behavior of Uncured this compound

The thermal behavior of uncured this compound is characterized primarily by volatilization at elevated temperatures, rather than immediate decomposition. Evidence suggests that the pure monomer rapidly volatilizes above 200°C.[1] This is a critical consideration for processing and storage.

Summary of Thermal Properties

The following table summarizes the key thermal characteristics of this compound based on available data for both the uncured monomer and cured systems.

| Property | Value/Range | Condition | Source |

| Volatilization Temperature | > 200°C | Uncured Monomer | [1] |

| Evaporation Range (Encapsulated) | 150 - 200°C | Uncured Monomer | [1] |

| Onset of Degradation (Cured DCN-PEI) | > 200°C (1.4 wt% loss) | Cured Polymer | [2] |

| Onset of Degradation (Cured S-vitrimer) | ~200°C | Cured Polymer | |

| Rapid Degradation (Cured S-vitrimer) | ~340°C | Cured Polymer |

Decomposition Pathway and Products

At temperatures exceeding its volatilization point, this compound will undergo thermal decomposition. The decomposition of cured cycloaliphatic epoxy resins is known to involve the cleavage of the thermally labile tertiary ester linkages, leading to the formation of carboxylic acid and alkene moieties. For DGCH, this would imply the breakdown of the ester bonds connecting the glycidyl groups to the cyclohexane ring.

Upon further heating, the degradation of the organic structure is expected. While detailed analysis of the specific decomposition products of pure DGCH is limited, safety data sheets indicate that hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2). More complex pyrolysis would likely yield a variety of smaller organic fragments.

Experimental Protocols

To fully characterize the thermal stability and decomposition of this compound, a suite of analytical techniques is employed. The following sections detail the methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and volatilization/decomposition profile of the material by measuring its mass change as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

-

The sample is loaded into the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

A temperature program is initiated, typically heating the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of mass loss, peak mass loss rates, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions such as glass transition, melting, and decomposition.

Methodology:

-

A small sample (typically 5-10 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen).

-

A temperature program is applied, heating the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range.

-

The differential heat flow between the sample and the reference is measured and recorded.

-

The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical composition of the volatile products generated during the thermal decomposition of the material.

Methodology:

-

A small amount of the this compound sample is introduced into a pyrolysis unit.

-

The sample is rapidly heated to a high temperature (e.g., 600-800°C) in an inert atmosphere (e.g., helium).

-

The thermal energy causes the molecule to fragment into smaller, volatile compounds (pyrolyzates).

-

The pyrolyzates are swept by a carrier gas into a gas chromatograph (GC).

-

The GC separates the individual components of the pyrolyzate mixture based on their boiling points and interactions with the GC column.

-

The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the ions based on their mass-to-charge ratio.

-

The resulting mass spectrum for each component provides a unique fragmentation pattern, which is used to identify the chemical structure of the decomposition products by comparison with spectral libraries.[3][4]

Conclusion